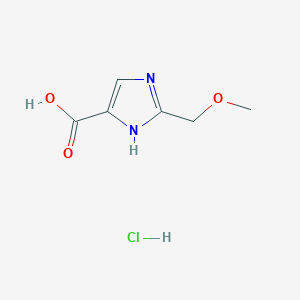![molecular formula C9H11NaO5 B13567968 sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate CAS No. 1456609-34-9](/img/structure/B13567968.png)
sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate is a chemical compound with the molecular formula C9H11NaO5 and a molecular weight of 222.1704 g/mol . This compound is known for its unique structure, which includes an ethoxy group, an oxo group, and a 2-oxooxan-3-ylidene moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate involves several steps. One common method includes the reaction of ethyl oxalate with sodium ethoxide under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol, and the product is isolated through crystallization or precipitation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products of reduction are alcohols and aldehydes.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and amines.
Scientific Research Applications
Sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate can be compared with similar compounds such as sodium 3-ethoxy-2-fluoro-3-oxoprop-1-en-1-olate . While both compounds share similar structural features, the presence of different substituents (e.g., fluorine in the latter) can lead to variations in their chemical reactivity and applications. The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial purposes .
Properties
CAS No. |
1456609-34-9 |
|---|---|
Molecular Formula |
C9H11NaO5 |
Molecular Weight |
222.17 g/mol |
IUPAC Name |
sodium;(1E)-2-ethoxy-2-oxo-1-(2-oxooxan-3-ylidene)ethanolate |
InChI |
InChI=1S/C9H12O5.Na/c1-2-13-9(12)7(10)6-4-3-5-14-8(6)11;/h10H,2-5H2,1H3;/q;+1/p-1/b7-6+; |
InChI Key |
LQDDUEZUQMPHRT-UHDJGPCESA-M |
Isomeric SMILES |
CCOC(=O)/C(=C\1/CCCOC1=O)/[O-].[Na+] |
Canonical SMILES |
CCOC(=O)C(=C1CCCOC1=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13567890.png)



![Tert-butyl 3-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)azetidine-1-carboxylate](/img/structure/B13567913.png)



![(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13567937.png)




![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylicacid](/img/structure/B13567977.png)
